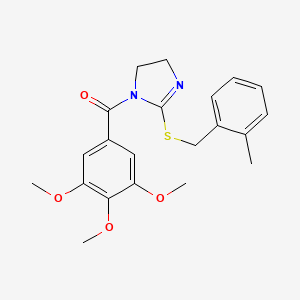

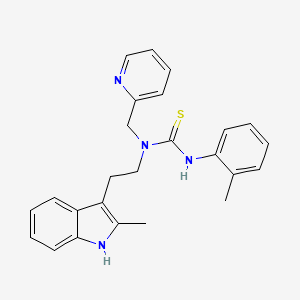

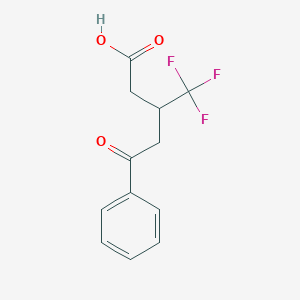

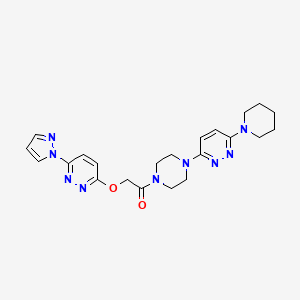

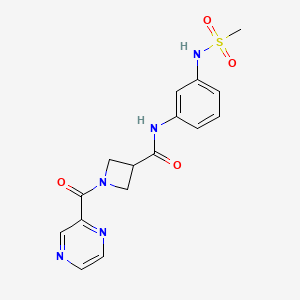

(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-trimethoxyphenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of various heterocyclic compounds has been a focus of recent research due to their potential biological activities. In one study, a series of 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles and related derivatives were synthesized through a multi-step process involving Schiff's base formation, reaction with ethyl cyanoacetate, and subsequent reactions with different carboxylic acids . Another research effort described the synthesis of 2-methylthio-1-[4-N-α-ethoxycarbonylbenzyl)-aminobenzyl]-5-hydroxymethyl-1H-imidazole and related compounds as potential antihypertensives, using a one-pot procedure from potassium[14C]-thiocyanate . Additionally, a one-pot synthesis of (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives was reported, which involved the reaction of (3-hydroxy-5-nitrobenzofuran-2-yl)(phenyl)methanones with alkyl bromides .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various spectroscopic techniques. In the first study, the compounds were characterized using 1H-NMR, 13C-NMR, and mass spectrometry . The second study did not provide detailed information on the molecular structure analysis of the synthesized compounds . In the third study, the synthesized benzofuran derivatives were characterized through 1H-NMR, 13C-NMR, ESI-LCMS, and elemental analyses, confirming the successful synthesis of the target molecules .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds were multi-step and involved various reagents and catalysts. The first study detailed the synthesis of pyrazole and oxadiazole derivatives through reactions involving Schiff's bases, cyanoacetate, and carboxylic acids . The second study described a three-step synthetic pathway to obtain angiotensin II receptor antagonists . The third study involved the reaction of benzofuran derivatives with alkyl bromides in the presence of K2CO3 in DMF .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were evaluated through their biological activities. The antioxidant activity was assessed using the 2,2-diphenyl-1-picrylhydrazyl radical scavenging assay, and antimicrobial activity was tested using the diffusion plate method . The antimicrobial and antioxidant properties of the benzofuran derivatives were also evaluated, with some compounds showing significant antibacterial activity and free radical scavenging activity . The studies did not provide detailed physical property data such as melting points or solubility .

Mecanismo De Acción

Target of Action

The primary target of this compound is BRD4 , a protein that plays a critical role in the transcriptional expression of NF-κB pathway-dependent inflammatory factors . BRD4 has been regarded as a potential target for sepsis therapy .

Mode of Action

The compound interacts with BRD4, inhibiting its function and thereby decreasing the production of pro-inflammatory factors such as IL-6, IL-1β, and TNF-α . This interaction results in a decrease in inflammation, which is beneficial in the treatment of conditions like sepsis .

Biochemical Pathways

The compound affects the NF-κB pathway , which is dependent on the transcriptional expression of inflammatory factors . By inhibiting BRD4, the compound reduces the expression of these inflammatory factors, thereby affecting the NF-κB pathway .

Result of Action

The compound effectively protects against conditions like sepsis by reducing inflammation . It decreases the production and expression of pro-inflammatory factors, thereby increasing survival rates and decreasing the level of these factors in the serum .

Propiedades

IUPAC Name |

[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4S/c1-14-7-5-6-8-15(14)13-28-21-22-9-10-23(21)20(24)16-11-17(25-2)19(27-4)18(12-16)26-3/h5-8,11-12H,9-10,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STHXWXRMPSZLOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NCCN2C(=O)C3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Methoxy-2-methylindazol-6-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2503712.png)

![4-(dipropylsulfamoyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2503716.png)

![4-[6-(Morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]butanoic acid](/img/structure/B2503720.png)

![(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2503731.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B2503735.png)